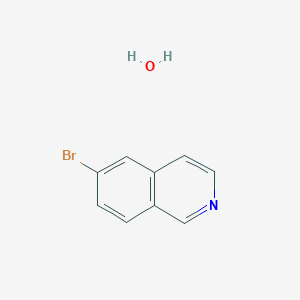

6-Bromoisoquinoline hydrate

Description

Overview of Isoquinoline (B145761) Scaffolds in Contemporary Chemical Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Its presence in a vast number of natural alkaloids, such as papaverine (B1678415) and morphine, has long signaled its biological importance. thieme-connect.de In modern research, isoquinoline derivatives are investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govchemimpex.com The development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton remains an active and compelling area of research. nih.gov

Strategic Importance of Halogenated Isoquinolines as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the isoquinoline core significantly enhances its utility as a synthetic building block. researchgate.net Halogenated isoquinolines are key intermediates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental for the construction of complex organic molecules. acs.org The position of the halogen atom on the isoquinoline ring influences its reactivity and the subsequent derivatization possibilities. For instance, the bromine atom in 6-bromoisoquinoline (B29742) provides a reactive site for the introduction of various functional groups, enabling the synthesis of diverse molecular libraries for drug discovery and materials science. chemimpex.com The strategic placement of halogens can also directly influence the biological activity of the final compounds. nih.gov

Specific Focus on 6-Bromoisoquinoline Hydrate (B1144303) within Academic Research Contexts

6-Bromoisoquinoline hydrate is a specific form of 6-bromoisoquinoline that incorporates water molecules into its crystal structure. This hydrated form is often used in academic and industrial research due to its stability and handling characteristics. vulcanchem.com Research involving this compound often centers on its role as a precursor in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anticancer and neuroprotective agents. chemimpex.com Its ability to participate in a wide range of chemical transformations makes it a valuable tool for chemists exploring new chemical space. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

6-bromoisoquinoline;hydrate |

InChI |

InChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2 |

InChI Key |

CCJJCUAAVVDVNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Br.O |

Origin of Product |

United States |

Chemical and Physical Properties

6-Bromoisoquinoline (B29742) hydrate (B1144303) is a solid at room temperature with a melting point range of 52-57 °C. sigmaaldrich.comsigmaaldrich.com The presence of the bromine atom at the 6-position and the water of hydration influence its physical and chemical properties.

Table 1: Physicochemical Properties of 6-Bromoisoquinoline Hydrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈BrNO | vulcanchem.combldpharm.com |

| Molecular Weight | 226.07 g/mol | sigmaaldrich.comsigmaaldrich.combldpharm.com |

| CAS Number | 1779945-55-9 (hydrate), 34784-05-9 (anhydrous) | vulcanchem.combldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 52-57 °C | sigmaaldrich.comsigmaaldrich.com |

Synthesis and Manufacturing Processes

The synthesis of isoquinolines can be achieved through several established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. rsc.orgnumberanalytics.com The preparation of halogenated isoquinolines often involves the direct halogenation of the isoquinoline (B145761) core. acs.org For instance, the bromination of isoquinoline can be influenced by the reaction conditions to yield different isomers.

A common laboratory-scale synthesis of hydroxyisoquinolines involves the copper-catalyzed hydrolysis of the corresponding bromoisoquinoline. connectjournals.com This process is conducted in an autoclave at elevated temperatures and pressures. connectjournals.com

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

6-Bromoisoquinoline is a valuable substrate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, it can be used in Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Stille couplings with organotin compounds to introduce a wide range of substituents at the 6-position of the isoquinoline (B145761) ring. acs.org These reactions are fundamental to building the molecular complexity required for many modern applications.

Precursor for Other Isoquinoline Derivatives

Beyond cross-coupling, the bromine atom in 6-bromoisoquinoline can be displaced or transformed to introduce other functional groups. For instance, it can be converted to a carboxylate group through carbonylation reactions. thieme-connect.de It can also be a precursor for the synthesis of amino- and hydroxy-isoquinolines, which are themselves important intermediates in pharmaceutical synthesis. connectjournals.comnih.gov

Design and Synthesis of Functionalized Isoquinoline Derivatives from the 6 Bromoisoquinoline Scaffold

Construction of Diverse Functionalized Isoquinoline (B145761) Libraries

The strategic placement of the bromine atom on the 6-bromoisoquinoline (B29742) scaffold allows for its extensive use in building diverse chemical libraries for biological screening. Palladium-catalyzed cross-coupling reactions are prominently employed to achieve this functionalization.

Key reactions for diversifying the 6-bromoisoquinoline core include:

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling 6-bromoisoquinoline with various boronic acids or esters. rsc.org This method allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position. For instance, the coupling of 6-bromoisoquinoline derivatives with arylboronic acids can be used to synthesize biaryl compounds. The reactivity in Suzuki-Miyaura coupling can be influenced by other substituents on the isoquinoline ring. For example, the presence of a chloro group at the C1 position can sometimes lead to preferential reaction at that site over the C6-bromo position, depending on the specific substrate and reaction conditions. rsc.orgresearchgate.net

Sonogashira Coupling: This palladium-catalyzed reaction couples 6-bromoisoquinoline with terminal alkynes to introduce alkynyl groups. washington.edu This is a valuable method for creating extended π-conjugated systems. vulcanchem.com A common application involves the coupling with trimethylsilylacetylene, where the trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne, which can be later removed to yield the terminal alkyne for further transformations.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-substituted isoquinolines. acs.org This has been successfully applied on a large scale for the synthesis of pharmaceutical intermediates, demonstrating its industrial applicability. acs.orgsci-hub.cat For example, the coupling of 6-bromoisoquinoline-1-carbonitrile (B1380134) with primary amines has been optimized for kiloscale production. acs.orgscite.aifigshare.com

These coupling reactions, among others, enable the generation of extensive libraries of isoquinoline derivatives with diverse functionalities, which are essential for screening and identifying new bioactive compounds. lookchem.com

Interactive Data Table: Cross-Coupling Reactions of 6-Bromoisoquinoline

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 6-Arylisoquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | 6-Alkynylisoquinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 6-Amino-isoquinoline |

| Heck Reaction | Alkene | Pd catalyst, base | 6-Alkenylisoquinoline |

Integration into Complex Heterocyclic Systems and Fused Ring Structures

The functional groups introduced onto the 6-bromoisoquinoline scaffold can serve as handles for further cyclization reactions, leading to the formation of more complex heterocyclic and fused ring systems. vulcanchem.comnou.edu.ngchemicalbook.comwikipedia.org The isoquinoline core itself is a fused heterocyclic system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nou.edu.ngwikipedia.org

The initial functionalization of 6-bromoisoquinoline provides intermediates that can undergo subsequent intramolecular or intermolecular reactions to build additional rings. For example, an amino group introduced via Buchwald-Hartwig amination and a neighboring functional group could be used to construct a new fused ring. Similarly, an alkynyl group from a Sonogashira coupling can participate in various cyclization reactions to form polycyclic aromatic systems.

The reactivity of substituted bromoisoquinolines in these transformations can be complex. In di-substituted isoquinolines, such as 1-chloro-6-bromoisoquinoline, the site of reaction in a Suzuki-Miyaura coupling can be selective. rsc.orgresearchgate.net The intrinsic electrophilicity of the C1 position in isoquinolines can sometimes override the expected reactivity order of Ar-Br > Ar-Cl, leading to coupling at the C1-chloro position. rsc.orgresearchgate.net However, this selectivity can be influenced by other substituents on the ring. rsc.org This differential reactivity can be exploited for the sequential and site-selective functionalization to build complex, multi-substituted heterocyclic structures.

Development of Chemical Probes and Precursors for Biochemical Research

6-Bromoisoquinoline and its derivatives are valuable tools in biochemical research, serving as precursors for chemical probes and bioactive molecules. chemimpex.commedchemexpress.com Chemical probes are essential for studying the function of proteins and other biological targets. nih.gov

Derivatives of 6-bromoisoquinoline have been used to create fluorescent probes for biological imaging. chemimpex.comrsc.org For instance, certain 6-bromoisoquinoline derivatives, when encapsulated by cucurbit medchemexpress.comuril, exhibit room-temperature phosphorescence, which has applications in bioimaging. This property allows for the visualization of cellular processes. chemimpex.comrsc.org

Furthermore, 6-bromoisoquinoline is a key intermediate in the synthesis of molecules with potential therapeutic applications, including enzyme inhibitors and receptor ligands. Its use as a scaffold allows for systematic structural modifications to optimize binding affinity and selectivity for specific biological targets. chemimpex.com For example, it has been used as a starting material for the synthesis of inhibitors of brassinin (B1667508) oxidase, a fungal enzyme. mdpi.com The ability to readily functionalize the 6-position makes it an important building block in drug discovery programs aimed at developing new therapeutic agents. chemimpex.com

6-Bromoisoquinoline as a Nitrogen-Donor Ligand in Metal Complexes

6-Bromoisoquinoline serves as a significant nitrogen-donor ligand in the formation of metal complexes. The presence of the bromine atom on the isoquinoline ring influences the electronic properties and, consequently, the coordination behavior and catalytic activity of the resulting metal complexes.

Synthesis and Characterization of Metal-6-Bromoisoquinoline Complexes

The synthesis of metal complexes involving 6-bromoisoquinoline often involves the reaction of a metal precursor with the ligand in a suitable solvent. For instance, ruthenium complexes have been prepared by coordinating the [1,1′-biisoquinoline]-3,3′-dicarboxylic acid (biqaH2) ligand to ruthenium, followed by the substitution of axial ligands with 6-bromoisoquinoline (Br-isoq). rsc.orgresearchgate.net This single-step process yields the desired complex, which can be isolated through precipitation or column chromatography. rsc.orgresearchgate.net

Similarly, copper(II) complexes of hydroxyisoquinoline, which can be formed from the hydrolysis of bromoisoquinolines, have been synthesized and characterized. researchgate.netconnectjournals.com These complexes are typically mononuclear, with the copper ion coordinated to the oxygen and nitrogen atoms of two hydroxyisoquinoline ligands and water molecules. researchgate.netconnectjournals.com

Role as Axial Ligand in Catalytic Systems

6-Bromoisoquinoline has been utilized as an axial ligand in ruthenium-based molecular water oxidation catalysts (WOCs). rsc.orgresearchgate.netrsc.org In these systems, the nature of the axial ligand can significantly influence the catalytic performance. rsc.orgresearchgate.net Studies on ruthenium complexes with the tetradentate ligand [1,1′-biisoquinoline]-3,3′-dicarboxylic acid have shown that complexes with 6-bromoisoquinoline as an axial ligand can catalyze the oxidation of water in acidic media. rsc.orgresearchgate.netrsc.org

The electronic properties of the axial ligand play a crucial role. While substitutions on the main bda2– backbone of some ruthenium catalysts significantly affect the redox potentials, modifications to the axial ligands like 6-bromoisoquinoline have shown little influence on the RuV/IV, RuIV/III, and RuIII/II potentials. acs.org However, non-covalent interactions between the axial ligands, such as those enhanced by halogen substituents, can lower the activation barrier for the key O-O bond formation step, thereby accelerating the catalytic rate. researchgate.net

The catalytic activity of these complexes is often evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to study their electrochemical behavior. rsc.org While the turnover numbers and frequencies for some 6-bromoisoquinoline-containing ruthenium catalysts are modest compared to analogous systems, these studies provide valuable insights into the structure-activity relationships of molecular WOCs. rsc.orgresearchgate.netrsc.org

| Complex | Role of 6-Bromoisoquinoline | Catalytic Application | Key Findings |

| [Ru(biqa)(Br-isoq)] | Axial Ligand | Water Oxidation | Catalyzes water oxidation in acidic media. rsc.orgresearchgate.netrsc.org |

| [Ru(bda)(6-Br-isq)2] | Axial Ligand | Water Oxidation | Halogen substituents on axial ligands can enhance non-covalent interactions, lowering the activation barrier for O-O bond formation. researchgate.net |

Supramolecular Chemistry Involving 6-Bromoisoquinoline Derivatives

6-Bromoisoquinoline and its derivatives are valuable building blocks in the field of supramolecular chemistry, participating in the formation of complex assemblies through non-covalent interactions.

Host-Guest Interactions with Macrocyclic Compounds (e.g., Cyclodextrins)

Derivatives of 6-bromoisoquinoline have been shown to form host-guest complexes with macrocyclic compounds like cyclodextrins (CDs) and cucurbiturils (CBs). rsc.orgnih.govrsc.org These interactions are driven by the hydrophobic cavity of the macrocycle, which can encapsulate the bromoisoquinoline moiety. rsc.orgnih.govrsc.org

This encapsulation leads to significant changes in the photophysical properties of the guest molecule. For example, the confinement of a 6-bromoisoquinoline derivative within the cavity of cucurbit nankai.edu.cnuril (CB nankai.edu.cn) can induce room-temperature phosphorescence (RTP). rsc.orgnih.gov The rigid environment provided by the macrocycle restricts the molecular motion of the guest, suppressing non-radiative decay pathways and promoting phosphorescence. rsc.orgnih.gov

Further assembly with other macrocycles, such as amphiphilic sulfonated calix acs.orgarenes or hydroxypropyl-α-cyclodextrin (HACD), can lead to the formation of nanoparticles and enhance the RTP emission. nih.govacs.orgnih.gov These multi-component assemblies can create even more rigid environments, leading to increased phosphorescence intensity and longer lifetimes. nih.govresearchgate.net The binding models and the resulting RTP properties can be influenced by the cavity size of the cyclodextrin (B1172386) used (α-CD, β-CD, or γ-CD). nih.gov

| Host Macrocycle | Guest | Observed Effect |

| Cucurbit nankai.edu.cnuril (CB nankai.edu.cn) | 6-Bromoisoquinoline derivative (G3) | Induces room-temperature phosphorescence (RTP) at 540 nm. nih.govresearchgate.net |

| CB nankai.edu.cn and Sulfonatocalix acs.orgarene (SC4A4) | 6-Bromoisoquinoline derivative (G3) | Forms tight spherical nanoparticles, further enhancing RTP emission by approximately 12 times and prolonging the lifetime. nih.govresearchgate.net |

| Cucurbit nih.govuril (CB nih.gov) | Dicationic 6-bromoisoquinoline derivative (G) | Forms a supramolecular foldamer that acts as a phosphorescent donor. nankai.edu.cn |

| α-Cyclodextrin, β-Cyclodextrin, γ-Cyclodextrin | Bromo-naphthol derivatives | Different binding models based on cavity size, leading to varied RTP properties. nih.gov |

Polyoxometalate-Induced Preorganization in Supramolecular Assemblies

Polyoxometalates (POMs) can be used to induce the preorganization of 6-bromoisoquinoline ligands in supramolecular structures. acs.org Specifically, halogenated isoquinoline ligands, including 6-bromoisoquinoline, have been coordinated to the vacant sites of a trilacunary phosphomolybdate Keggin derivative. acs.org

This coordination leads to the formation of a novel X6 synthon, which consists of two POM units. acs.org This preorganization is highly dependent on solvent and concentration. The spatial arrangement of the intermolecular halogen-halogen interactions within the crystal lattice can be altered through a desolvation process, which induces a single-crystal to single-crystal transition. acs.org This transition results in closer halogen-halogen interactions. acs.org

Influence of Hydration on Coordination Environment and Ligand Behavior

The presence of water, or hydration, can influence the coordination environment and behavior of 6-bromoisoquinoline and its complexes. 6-Bromoisoquinoline itself can exist as a monohydrate. sigmaaldrich.comsigmaaldrich.com

In catalytic systems, the coordination of water to the metal center is a crucial step. For some ruthenium-based water oxidation catalysts, the coordination of water allows for access to higher oxidation states through proton-coupled electron transfer (PCET). rsc.org However, the solubility of certain complexes, such as those containing 6-bromoisoquinoline, in aqueous media can be poor, sometimes necessitating the use of co-solvents like trifluoroethanol (TFE). rsc.orgresearchgate.net

Spectroscopic and Analytical Data

The characterization of 6-bromoisoquinoline (B29742) hydrate (B1144303) relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, with the chemical shifts of the protons and carbons being influenced by the electron-withdrawing effect of the bromine atom and the nitrogen in the ring. thieme-connect.de

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. connectjournals.com

Catalytic Applications of 6 Bromoisoquinoline Derived Systems

Hydrogenation Catalysis of Heterocyclic Compounds

The selective hydrogenation of N-heterocyclic compounds is a vital transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and agrochemicals. 6-Bromoisoquinoline (B29742) has been utilized as a substrate in such reactions, demonstrating the utility of catalytic systems in modifying this scaffold.

Supported gold nanoparticles have been shown to be effective catalysts for the chemoselective hydrogenation of the heterocyclic ring in various quinoline (B57606) and isoquinoline (B145761) derivatives. acs.org In one study, a gold catalyst supported on titania (Au/HSA-TiO₂) was used for the hydrogenation of 6-bromoisoquinoline. acs.org The reaction proceeded with high selectivity, converting 6-bromoisoquinoline to 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784) without dehalogenation, achieving a nearly quantitative yield. acs.org This highlights the catalyst's ability to selectively reduce the nitrogen-containing ring while preserving the carbon-bromine bond, a valuable feature for further synthetic modifications.

Other catalytic systems, such as those based on cobalt, have also been explored for the transfer hydrogenation of quinolines, though specific examples with 6-bromoisoquinoline are less common. nih.gov The development of catalysts that can control both chemoselectivity and regioselectivity in the hydrogenation of substituted quinolines and isoquinolines remains an active area of research. nih.govresearchgate.net

| Substrate | Catalyst | Product | Yield | Reference |

| 6-Bromoisoquinoline | Au/HSA-TiO₂ | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | ~100% | acs.org |

| Quinoline | Mn(CO)₅Br | 1,2,3,4-Tetrahydroquinoline | High | researchgate.net |

| 6-Methylquinoline | Cobalt-amido complex | 6-Methyl-1,2-dihydroquinoline | High | nih.gov |

Exploration of Novel Catalytic Transformations

The reactivity of the bromine atom in 6-bromoisoquinoline makes it a versatile precursor for a variety of novel catalytic transformations, particularly in the realm of cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized isoquinoline derivatives.

For instance, 6-bromoisoquinoline is a suitable substrate for nickel-catalyzed cyanation reactions using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source. acs.org High-throughput experimentation has been instrumental in identifying effective ligand and solvent combinations for this transformation, with JosiPhos-type ligands in n-BuOAc providing excellent conversion to the corresponding nitrile. acs.org

Furthermore, derivatives of 6-bromoisoquinoline have been used in the construction of supramolecular systems with interesting photophysical properties. Cucurbit acs.orguril has been shown to encapsulate a dicationic 6-bromoisoquinoline derivative, leading to a phosphorescent supramolecular switch that can be used for targeted cellular imaging. researchgate.net While not a direct catalytic application of 6-bromoisoquinoline itself, this demonstrates the utility of its derivatives in creating functional molecular assemblies.

The development of new catalytic methods continues to expand the synthetic utility of 6-bromoisoquinoline, enabling the creation of complex molecules with potential applications in materials science and medicinal chemistry. harvard.edu

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-bromoisoquinoline hydrate (B1144303). These computational methods allow for a detailed analysis of the molecule's properties, which are influenced by the bromine substituent and the presence of a water molecule in its hydrated form.

The geometry of the isoquinoline core is planar, and the bromine atom at the 6-position introduces significant electronic and steric effects that modulate the molecule's reactivity. vulcanchem.com DFT calculations can be used to determine various molecular properties. For instance, a study on related isoquinoline derivatives used DFT to analyze vibrational spectra and predict nonlinear optical (NLO) properties, highlighting the impact of substituent groups on the electronic behavior of the ring system.

Computational modeling is a powerful tool for investigating reaction mechanisms involving 6-bromoisoquinoline. By mapping potential energy surfaces, researchers can identify the most probable reaction pathways and characterize the transition states. This is particularly relevant in understanding its role in catalytic processes and synthetic transformations.

For example, in the context of ruthenium-based water oxidation catalysts, DFT calculations have been employed to compare the activation barriers of different mechanistic pathways, such as the water nucleophilic attack (WNA) and the intermolecular coupling (I2M) mechanisms. researchgate.net For ruthenium complexes with ligands analogous to 6-bromoisoquinoline, the ligand framework was found to be crucial in determining the most favorable reaction pathway. researchgate.net While specific studies on 6-bromoisoquinoline hydrate are not abundant, the methodologies are directly applicable. Such analyses would involve calculating the energies of reactants, products, intermediates, and transition states to elucidate the kinetics and thermodynamics of reactions like cross-coupling or nucleophilic substitution. uni-regensburg.dewhiterose.ac.uk

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy and distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

| Computational Parameter | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. numberanalytics.com | Lowered by the electron-withdrawing bromine atom, affecting nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. numberanalytics.com | Lowered by the electron-withdrawing bromine atom, affecting electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. numberanalytics.com | Influences chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

Reaction Pathway Modeling and Transition State Analysis

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrice.educhubu.ac.jp For this compound, MD simulations can provide insights into its conformational dynamics, interactions with solvent molecules, and its behavior in larger molecular assemblies.

While the isoquinoline ring itself is rigid, the hydrate form introduces additional degrees of freedom related to the water molecule's position and orientation. MD simulations can explore the conformational landscape of the hydrate, identifying the most stable arrangements of the water molecule relative to the isoquinoline ring and how this influences crystal packing. vulcanchem.com The study of related heterocyclic compounds has demonstrated the utility of MD in understanding ring inversions and conformational preferences. nih.gov Although specific MD studies on this compound are not widely published, the principles of these simulations are applicable to understanding its dynamic behavior in solution and the solid state.

Computational Studies of Drug-Target Interactions and Ligand Binding

Computational methods are increasingly used to investigate how molecules like 6-bromoisoquinoline and its derivatives interact with biological targets. These in silico approaches can predict binding affinities and modes of interaction, guiding the design of new therapeutic agents. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of 6-bromoisoquinoline, might bind to the active site of a protein.

Studies on isoquinoline alkaloids have utilized molecular docking to investigate their potential as antiviral agents, for instance, by predicting their binding affinity to key viral proteins like the main protease (Mpro) of SARS-CoV-2. nih.gov For 6-bromoisoquinoline derivatives, docking studies could be performed to assess their potential to bind to various therapeutic targets. For example, some isoquinoline compounds have been investigated as G-quadruplex DNA binders, and docking simulations could help to understand the specific interactions at play. bham.ac.uk

| Docking Study Component | Purpose | Application to 6-Bromoisoquinoline Derivatives |

| Target Protein Selection | Identify a biologically relevant protein. | Could include viral proteases, kinases, or DNA structures like G-quadruplexes. nih.govbham.ac.uk |

| Ligand Preparation | Generate a 3D structure of the 6-bromoisoquinoline derivative. | The structure would be optimized for docking calculations. |

| Docking Algorithm | Predict the binding pose and affinity of the ligand in the protein's active site. | Algorithms like AutoDock Vina could be used. nih.gov |

| Scoring Function | Estimate the binding free energy. | A lower binding energy suggests a more stable complex. nih.gov |

Beyond single-target interactions, computational tools can predict a broader spectrum of biological activities for a given compound and analyze its potential impact on biological pathways. ucj.org.ua Web-based platforms and specialized software can screen a molecule against databases of known pharmacologically active compounds to predict its potential therapeutic uses and toxicities. ucj.org.ua

For 6-bromoisoquinoline, in silico prediction could suggest potential biological activities based on its structural similarity to known drugs or bioactive molecules. ucj.org.ua For example, predictions might indicate potential antibacterial or anticancer properties. researchgate.net Subsequent pathway analysis could then identify the cellular pathways most likely to be affected by the compound, providing a basis for further experimental validation. nih.govnih.gov This approach has been applied to various heterocyclic compounds to prioritize them for further biological testing. researchgate.net

Molecular Docking Simulations

Derivation of Structure-Property Relationships from Computational Models

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound, bridging the gap between its atomic structure and its macroscopic behavior. Through the use of sophisticated modeling techniques, it is possible to predict and rationalize various physicochemical and electronic characteristics, thereby establishing clear structure-property relationships. These theoretical investigations are often conducted using methods such as Density Functional Theory (DFT), which has proven effective for analyzing bromo-substituted heterocyclic systems. researchgate.netwisc.eduresearchgate.netresearchgate.net

For instance, computational approaches can determine key parameters that govern a molecule's behavior in different chemical environments. While specific detailed computational studies on this compound are not widely available in public literature, data from closely related structures, such as 6-Bromoisoquinoline-1,3(2H,4H)-dione, illustrate the types of properties that can be modeled.

Table 1: Computed Molecular Properties for a Related Isoquinoline Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Predicts drug transport properties like membrane permeability. |

| logP | 1.2616 | Measures lipophilicity, affecting solubility and absorption. |

| Hydrogen Bond Acceptors | 2 | Indicates potential for intermolecular interactions. |

| Hydrogen Bond Donors | 1 | Indicates potential for intermolecular interactions. |

| Rotatable Bonds | 0 | Relates to the conformational flexibility of the molecule. |

Data derived from computational analysis of 6-Bromoisoquinoline-1,3(2H,4H)-dione. chemscene.com

The core of deriving structure-property relationships lies in connecting these computed parameters to observable chemical behavior. The presence of the bromine atom at the C6 position, for example, significantly impacts the electronic landscape of the isoquinoline ring. DFT calculations can precisely map the electron density, showing that the high electronegativity of bromine creates a region of localized electron withdrawal. This electronic perturbation influences the molecule's reactivity, dipole moment, and the nature of its intermolecular interactions.

Furthermore, computational models are instrumental in studying reaction mechanisms where 6-bromoisoquinoline might act as a ligand or reactant. researchgate.net For example, DFT studies on ruthenium complexes incorporating 6-bromoisoquinoline as a ligand have been used to calculate the activation energies for different catalytic pathways. researchgate.netresearchgate.net These calculations reveal how the steric and electronic properties of the 6-bromoisoquinoline moiety contribute to the stability of transition states, thereby determining the preferred reaction mechanism. researchgate.net

The relationship between molecular orbital energies and electronic properties is another critical area explored through computation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity and spectroscopic behavior.

Table 2: Key Computational Descriptors and Their Implications

| Computational Descriptor | Property Relationship |

|---|---|

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack, indicating chemical reactivity. researchgate.net |

| HOMO-LUMO Energy Gap | Relates to the molecule's electronic stability and the energy required for electronic transitions, often correlated with UV-Vis absorption spectra. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer interactions within the molecule, revealing the stability derived from hyperconjugation and intramolecular hydrogen bonding. wisc.eduresearchgate.net |

Conclusion

Regioselective Synthesis of 6-Bromoisoquinoline and its Hydrate Form

Achieving regioselectivity is the primary challenge in the synthesis of 6-bromoisoquinoline. The methods employed typically involve either constructing the isoquinoline (B145761) ring from a pre-brominated precursor or, less commonly, the direct and selective bromination of the isoquinoline core.

Building the heterocyclic ring from a starting material already containing bromine at the desired position is the most effective strategy for ensuring the correct regiochemistry.

One of the most well-documented methods involves a condensation and cyclization sequence. This process begins with the reaction of 4-bromobenzaldehyde (B125591) and 2,2-dimethoxyethylamine. The condensation of these two molecules in toluene (B28343) under Dean-Stark conditions (which involves azeotropic removal of water) results in the formation of an imine intermediate. This intermediate is then subjected to cyclization. The reaction is typically carried out in anhydrous tetrahydrofuran (B95107) (THF) at a low temperature (-10°C) and initiated with ethyl chloroformate. The subsequent dropwise addition of trimethyl phosphite (B83602) facilitates the ring closure, which proceeds over several hours at room temperature to yield 6-bromoisoquinoline. The final product is often purified through acid-base extraction and recrystallization. The hydrate form can be obtained through crystallization from aqueous solutions. vulcanchem.com

An alternative cyclization approach is the Skraup-Doebner-Von Miller reaction, which utilizes brominated aniline (B41778) derivatives to construct the isoquinoline core. vulcanchem.com

Table 1: Optimized Cyclization Conditions for 6-Bromoisoquinoline Synthesis

| Parameter | Optimal Condition | Rationale |

| Reactants | 4-Bromobenzaldehyde, 2,2-dimethoxyethylamine | Provides the necessary carbon skeleton and nitrogen atom with the bromo-substituent in the correct position. |

| Solvent | Anhydrous Toluene (Imine Formation), Anhydrous THF (Cyclization) | Toluene allows for azeotropic water removal; THF is effective for the low-temperature cyclization step. |

| Reagents | Ethyl chloroformate, Trimethyl phosphite | Initiate and facilitate the ring-closure process. |

| Temperature | -10°C to Room Temperature | Controlled temperature prevents the formation of side products and maximizes cyclization efficiency. |

Direct electrophilic bromination of the parent isoquinoline molecule presents significant regioselectivity challenges. The inherent electronic properties of the isoquinoline ring favor substitution at the C5 and C8 positions. acs.org Consequently, direct bromination attempts often result in a mixture of isomers, predominantly 5-bromoisoquinoline, which can be difficult to separate. thieme-connect.comorgsyn.org

Various conditions have been explored to control the position of bromination. For instance, reacting isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at carefully controlled low temperatures (-25°C to -18°C) has been optimized for the regioselective synthesis of 5-bromoisoquinoline. thieme-connect.comorgsyn.org While this highlights the possibility of controlling regioselectivity through reaction conditions, it also underscores the difficulty in directing the bromine to the 6-position.

Other strategies, such as gas-phase bromination at high temperatures (450°C), have been shown to yield 1-bromo-isoquinoline, again avoiding the 6-position. researchgate.net A cost-effective method for direct halogenation at the C4 position has also been developed using a dearomatization-rearomatization strategy, but this is not applicable for C6 substitution. acs.org Due to these challenges, direct bromination is not the preferred method for synthesizing 6-bromoisoquinoline.

Cyclization Reactions and Ring-Closure Strategies in Isoquinoline Formation

Synthesis of Key Intermediates and Functionalized Derivatives

6-Bromoisoquinoline serves as a scaffold for creating more complex molecules. The synthesis of its dione (B5365651) and dichloro derivatives are crucial steps for further functionalization.

The isoquinoline-1,3(2H,4H)-dione core is a valuable structure in medicinal chemistry. rsc.org Cascade reactions, often involving radical processes, have been developed for the synthesis of these diones. rsc.orgnih.gov A general and modern approach involves the reaction of an N-alkyl-N-methacryloyl benzamide (B126) with an aryl aldehyde. rsc.orgnih.gov

For the synthesis of the 6-bromo derivative, a cascade reaction can be employed. This involves an oxidative cross-coupling of an activated alkene with an aldehyde, followed by a radical addition to the aromatic ring, leading to the formation of the isoquinoline-1,3(2H,4H)-dione structure. nih.gov Another advanced strategy utilizes a silver-catalyzed remote-site-selective cascade addition/cyclization of unactivated C(sp³)–H bonds to construct the isoquinolinonedione skeleton with high regioselectivity. rsc.org These methods are valued for proceeding under mild conditions and often without the need for metal catalysts or organic solvents. nih.gov

Table 2: Properties of 6-Bromoisoquinoline-1,3(2H,4H)-dione chemscene.com

| Property | Value |

| CAS Number | 501130-49-0 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Topological Polar Surface Area (TPSA) | 46.17 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

6-Bromo-1,3-dichloroisoquinoline is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its preparation is typically achieved through the chlorination of 6-bromoisoquinoline-1,3(2H,4H)-dione. chemdad.com This transformation can be accomplished by reacting the dione with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction effectively replaces the two ketone groups with chlorine atoms, yielding the highly reactive dichloro derivative. lookchem.comgoogle.com This intermediate is valuable for subsequent nucleophilic substitution and cross-coupling reactions.

Table 3: Properties of 6-Bromo-1,3-dichloroisoquinoline sigmaaldrich.com

| Property | Value |

| CAS Number | 552331-05-2 |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

| Melting Point | 124-128 °C |

| Form | Solid |

Instead, derivatization in the context of bromoisoquinolines typically refers to reactions involving the carbon-bromine bond. The bromine atom at the 6-position serves as a versatile functional handle for introducing a wide array of substituents through various cross-coupling reactions, such as Suzuki or Heck reactions. This allows for the construction of complex molecular architectures from the 6-bromoisoquinoline scaffold, rather than attempting to rearrange the position of the bromine atom itself.

Synthesis of 6-Bromo-1,3-dichloroisoquinoline

Optimization of Synthetic Pathways and Process Intensification

The optimization of synthetic routes for 6-bromoisoquinoline hydrate aims to enhance yield, reduce costs, and improve safety and environmental impact, particularly for large-scale production.

Kiloscale Synthesis and Yield Optimization Strategies

Large-scale synthesis of 6-bromoisoquinoline has been a subject of significant research, focusing on improving yields and ensuring the process is viable for industrial applications. One documented kiloscale synthesis involves the Buchwald-Hartwig amination. acs.orgacs.org This process was optimized for the coupling of base-sensitive 6-bromoisoquinoline-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol, a key step in producing a pharmaceutical intermediate. acs.org The optimization addressed challenges such as the use of a costly chiral primary amine and the formation of biaryl byproducts. acs.org

A notable laboratory-scale synthesis starts from 4-bromobenzaldehyde and 2,2-dimethoxyethylamine, which undergo an imine formation followed by cyclization. chemicalbook.com This multi-step process, while straightforward, results in a modest yield of 35% after purification. chemicalbook.com The initial reaction involves refluxing the reactants in anhydrous toluene with azeotropic removal of water. The subsequent cyclization is initiated with ethyl chloroformate and facilitated by trimethyl phosphite. A critical part of this synthesis is the final cyclization step using titanium tetrachloride, which requires prolonged reaction time (6 days) at 40°C. chemicalbook.com Purification involves acid-base extraction and recrystallization.

Another approach detailed in patent literature involves a four-step synthesis starting from 3-bromophenylacetonitrile (B52883). google.com This method includes reduction, amidation, ring closure, and hydrolysis, but the cumulative yield declines with each step, making it less suitable for industrial-scale production. google.com

Optimization of reaction conditions is crucial for maximizing yield. For instance, in the cyclization step of the synthesis from 4-bromobenzaldehyde, the choice of an anhydrous solvent like tetrahydrofuran (THF) and careful temperature control are critical to prevent side reactions and decomposition.

A significant development in large-scale synthesis is a method for producing 5- or 8-bromoisoquinoline (B29762) derivatives that is also applicable to 6-bromoisoquinoline. google.comjustia.com This high-yielding method uses inexpensive starting materials and is well-suited for "one-pot" synthesis on a large scale. google.com

The table below summarizes key parameters and findings from various synthetic strategies.

| Starting Material(s) | Key Reagents & Conditions | Scale | Reported Yield | Reference |

| 4-Bromobenzaldehyde, 2,2-dimethoxyethylamine | Toluene (reflux), Ethyl chloroformate, Trimethyl phosphite, TiCl4 | Lab-scale (300g) | 35% | chemicalbook.com |

| 3-Bromophenylacetonitrile | Raney nickel, H2; Methyl chloroformate; 2-Oxoacetic acid, H2SO4 | Lab-scale | ~50% (cumulative) | google.com |

| 6-Bromoisoquinoline-1-carbonitrile, (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)2, BINAP, Cs2CO3, THF | Kiloscale (2.5 kg) | 80% | acs.org |

Catalytic Approaches in 6-Bromoisoquinoline Synthesis

Catalysis plays a central role in modern synthetic chemistry, offering pathways to higher efficiency and selectivity. In the context of 6-bromoisoquinoline synthesis, various catalytic methods have been explored.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent. researchgate.net These reactions are used to form carbon-nitrogen bonds, which is a key step in the synthesis of many pharmaceutical agents. The optimization of a Buchwald-Hartwig amination for preparing a pharmaceutical intermediate from a 6-bromoisoquinoline derivative involved screening different palladium catalysts and ligands to maximize yield and minimize palladium contamination in the final product. acs.org The combination of Pd(dba)2 with BINAP as the ligand and cesium carbonate as the base in THF was found to be most effective. acs.org

The Skraup-Doebner-Von Miller reaction provides an alternative catalytic route, where brominated aniline derivatives undergo cyclization to form the isoquinoline core. Another catalytic method involves the use of Raney nickel for the hydrogenation of 3-bromophenylacetonitrile in the initial step of a multi-step synthesis. google.com

Lewis acids, such as titanium tetrachloride, are also employed as catalysts in the cyclization step of certain synthetic routes to form the isoquinoline ring. chemicalbook.com More broadly, the synthesis of bromoisoquinoline derivatives can be achieved through direct bromination using elemental bromine with a catalyst, or with brominating agents like N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid. google.com

The table below details some of the catalytic systems used in the synthesis of 6-bromoisoquinoline and its derivatives.

| Reaction Type | Catalyst System | Substrate | Significance | Reference |

| Buchwald-Hartwig Amination | Pd(dba)2 / BINAP | 6-Bromoisoquinoline-1-carbonitrile | High-yield C-N bond formation for pharmaceutical intermediates on a kiloscale. | acs.org |

| Hydrogenation | Raney Nickel | 3-Bromophenylacetonitrile | Initial reduction step in a multi-step synthesis of a derivative. | google.com |

| Cyclization | Titanium Tetrachloride (Lewis Acid) | Imine intermediate | Facilitates the formation of the isoquinoline ring structure. | chemicalbook.com |

| Bromination | H2SO4 | Isoquinoline | High-yielding synthesis of bromoisoquinoline derivatives. | google.com |

| Tandem [3+2] Heteroannulation | Pd-catalyst / DavePhos | 6-bromoisoquinoline | Efficient synthesis of carbazoles. | researchgate.net |

Development of Environmentally Conscious Synthetic Routes

The development of "green" synthetic methods is a growing priority in the chemical industry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. For isoquinoline derivatives, some progress has been made in this area.

One approach is the use of continuous-flow electrosynthesis, which has been applied to produce related compounds like 7-bromoisoquinoline-1,3(2H,4H)-dione under metal-free conditions, suggesting a potential avenue for greener synthesis of 6-bromoisoquinoline. smolecule.com Another strategy involves visible-light-promoted reactions, which can often be conducted at room temperature and without metal catalysts. smolecule.com

The concept of process intensification, which aims to create smaller, more efficient, and more sustainable processes, is also relevant. aiche.org This can involve integrating reaction and separation steps into a single unit, which can lead to significant reductions in energy consumption and waste generation. aiche.org While specific examples for this compound are not extensively documented, the principles of process intensification are being applied to similar chemical manufacturing processes.

Research into using water as a solvent and developing catalytic systems that operate under milder conditions are active areas of investigation that could lead to more environmentally friendly synthetic routes for 6-bromoisoquinoline and its derivatives.

Q & A

Basic: What are the recommended synthesis protocols for 6-Bromoisoquinoline, and how does the presence of hydrate affect its purification?

Methodological Answer:

6-Bromoisoquinoline is typically synthesized via bromination of isoquinoline derivatives or cross-coupling reactions. For example, axial ligands like 6-bromoisoquinoline can be commercially sourced and used directly in organometallic complex synthesis (e.g., in artificial photosynthesis studies). Hydrate formation may occur during purification due to solvent interactions. To isolate anhydrous forms, precipitation in low-polarity solvents (e.g., methanol) is preferred, as hydrates often exhibit lower solubility. Column chromatography (silica-based) is effective for separating hydrated impurities, but strict control of humidity during storage (0–6°C) is critical to prevent rehydration .

Basic: How should researchers characterize the purity and structural integrity of 6-Bromoisoquinoline hydrate?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy: To confirm substitution patterns and detect hydrate-associated proton signals (e.g., broad peaks from water molecules).

- Elemental Analysis: Verify stoichiometry, particularly for hydrates, where deviations may indicate incomplete hydration or impurities.

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks for both anhydrous and hydrated forms.

- Thermogravimetric Analysis (TGA): Quantify hydrate content by measuring mass loss upon heating (e.g., ~100–150°C for water removal).

Discrepancies in melting points (mp) between batches may arise from varying hydration states; differential scanning calorimetry (DSC) can resolve such ambiguities .

Advanced: How does 6-Bromoisoquinoline function in supramolecular assemblies, and what experimental parameters influence its pH-responsive behavior?

Methodological Answer:

6-Bromoisoquinoline derivatives act as pH-responsive "stoppers" in cucurbit[7]uril (CB[7])-based molecular shuttles. The bromine atom enhances steric hindrance, while the nitrogen lone pair facilitates reversible binding to CB[7] under acidic/basic conditions. Key parameters:

- pH Titration: Optimize protonation thresholds (e.g., pKa ~4–6) to control shuttle dynamics.

- Solvent Polarity: Aqueous systems favor hydration, stabilizing the hydrate form and altering binding kinetics.

- Counterion Effects: Chloride or other anions may compete with CB[7] for binding sites, requiring ionic strength optimization.

Characterization via UV-Vis spectroscopy and isothermal titration calorimetry (ITC) is recommended to quantify binding constants .

Advanced: What are the challenges in maintaining hydrate stability during catalytic applications, and how can they be mitigated?

Methodological Answer:

Hydrate stability is critical in catalysis (e.g., water oxidation or cross-coupling reactions). Challenges include:

- Dehydration Under Vacuum: Common in Schlenk-line techniques. Mitigate by using moisture-controlled gloveboxes or in-situ hydration via solvent additives (e.g., trace H₂O in THF).

- Thermal Lability: Hydrates may decompose at elevated temperatures. Pre-screen using TGA-DSC to define safe operational ranges.

- Reactivity with Metal Centers: Hydrates can alter ligand-metal coordination. Compare catalytic activity of anhydrous vs. hydrated forms using kinetic studies (e.g., turnover frequency measurements).

For organometallic complexes, anhydrous ligands are preferred unless the hydrate directly participates in the catalytic cycle .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of 6-Bromoisoquinoline derivatives?

Methodological Answer:

Discrepancies in mp or solubility often stem from:

- Hydration State Variability: Anhydrous vs. hydrated forms have distinct mp ranges (e.g., 6-Bromoisoquinoline mp is undocumented, but analogs like 4-Bromoisoquinoline melt at 39–43°C).

- Purity Assessment: Reproduce results using standardized HPLC protocols (C18 columns, acetonitrile/water gradients) to detect trace impurities.

- Crystallization Conditions: Slow evaporation from ethanol/water mixtures yields different crystal forms. Single-crystal X-ray diffraction (SCXRD) can clarify polymorphic differences.

Cross-validate findings with independent synthesis batches and reference commercial standards (e.g., Kanto Reagents’ >95% purity grade) .

Basic: What storage and handling practices preserve the integrity of this compound?

Methodological Answer:

- Temperature Control: Store at 0–6°C in airtight, desiccated containers to prevent deliquescence or dehydration.

- Light Sensitivity: Amber glass vials minimize photodegradation, especially for brominated compounds prone to radical reactions.

- Humidity Monitoring: Use silica gel packs or humidity indicators in storage chambers.

For long-term stability, lyophilization (freeze-drying) is recommended for hydrate-specific studies .

Advanced: What role does 6-Bromoisoquinoline play in designing pH-controlled drug delivery systems?

Methodological Answer:

Its pH-responsive binding to macrocycles (e.g., CB[7]) enables applications in stimuli-responsive drug carriers. Methodological considerations:

- Target pH Range: Optimize for physiological (pH 7.4) vs. tumor microenvironment (pH 6.5–7.0).

- Hydrate-Drug Interactions: Co-crystallize with hydrophobic APIs to enhance solubility while retaining pH-triggered release.

- In Vitro Testing: Use fluorescence quenching assays to track payload release kinetics in buffer systems mimicking target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.